

The Environmental Fate of Methyl Propyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl propyl sulfide*

Cat. No.: *B1198286*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of **methyl propyl sulfide** (CAS No: 3877-15-4), a volatile sulfur compound. The document details its physical and chemical properties, and explores its behavior in the environment, including its degradation through biotic and abiotic pathways, transport and partitioning among environmental compartments, and potential for bioaccumulation. Estimated environmental fate data are presented, and detailed experimental protocols for determining these parameters are described based on internationally recognized OECD guidelines. Putative degradation pathways and experimental workflows are visualized to provide a clear understanding of the processes involved. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

Introduction

Methyl propyl sulfide ($\text{CH}_3\text{SC}_3\text{H}_7$), also known as 1-(methylthio)propane, is an aliphatic sulfide that may be present in the environment from natural and anthropogenic sources.^[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This guide summarizes the current knowledge on the environmental distribution, transformation, and persistence of **methyl propyl sulfide**.

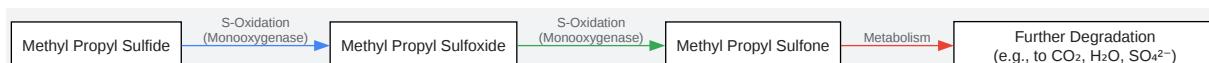
Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physical and chemical properties. A summary of the key properties of **methyl propyl sulfide** is provided in Table 1.

Table 1: Physicochemical Properties of **Methyl Propyl Sulfide**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₀ S	[2][3]
Molecular Weight	90.19 g/mol	[3]
Appearance	Colorless liquid	[2][4]
Melting Point	-113 °C	[5][6]
Boiling Point	95.5 - 96.0 °C	[5][6]
Vapor Pressure	54.7 mmHg at 25 °C (estimated)	[2]
Water Solubility	2957 mg/L at 25 °C (estimated)	[5]
Octanol-Water Partition Coefficient (log K _{ow})	1.90 - 1.996 (estimated)	[5]
Henry's Law Constant	1.38 x 10 ⁻³ to 2.81 x 10 ⁻³ atm-m ³ /mol at 25 °C (estimated)	[7]

Environmental Fate and Transport


The following sections detail the expected behavior of **methyl propyl sulfide** in the environment, including its degradation, mobility, and accumulation. The quantitative data presented are largely based on estimations from the EPI Suite™ model, as experimental data for this specific compound are limited.[7]

Degradation

Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through biological (biodegradation) and non-biological (photodegradation, hydrolysis) mechanisms.

Studies on a range of alkyl sulfides suggest that **methyl propyl sulfide** is susceptible to microbial degradation under both aerobic and anaerobic conditions.^[8] The EPI Suite™ model predicts that **methyl propyl sulfide** is readily biodegradable.^[7] The primary metabolic pathway for simple aliphatic sulfides is likely S-oxidation, catalyzed by monooxygenases, to form the corresponding sulfoxide and subsequently the sulfone, which are more water-soluble and generally more biodegradable.^{[9][10]}

- Putative Aerobic Biodegradation Pathway:

[Click to download full resolution via product page](#)

*Putative aerobic biodegradation pathway of **methyl propyl sulfide**.*

In the atmosphere, **methyl propyl sulfide** is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.^[7] The estimated atmospheric half-life is approximately 0.82 days, indicating that it is not persistent in air.^[7] In aquatic environments, direct photolysis is not expected to be a significant degradation pathway as simple alkyl sulfides do not absorb light in the environmentally relevant UV spectrum (>290 nm).^{[11][12]}

Thioethers like **methyl propyl sulfide** are generally resistant to abiotic hydrolysis under environmentally relevant pH conditions (pH 4-9).^{[13][14][15]} The EPI Suite™ model was unable to estimate a hydrolysis rate for this structure, further suggesting its stability in water.^[7]

Transport and Partitioning

The movement and distribution of **methyl propyl sulfide** between air, water, soil, and sediment are governed by its physicochemical properties.

With a relatively high vapor pressure and a moderate Henry's Law constant, **methyl propyl sulfide** is expected to volatilize from both water and moist soil surfaces.^{[2][7]} This is likely a significant transport mechanism from aquatic and terrestrial systems to the atmosphere.

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The estimated Koc for **methyl propyl sulfide** is relatively low, suggesting low to moderate adsorption to soil and sediment and, consequently, high to moderate mobility in these compartments.[7]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment. The bioconcentration factor (BCF) is a measure of this potential. The estimated BCF for **methyl propyl sulfide** is low, indicating a low potential for bioaccumulation in aquatic organisms.[7] Its metabolism in organisms likely contributes to its low bioaccumulation potential.

Summary of Environmental Fate Data

The following tables summarize the available quantitative data for the environmental fate of **methyl propyl sulfide**. It is important to note that most of these values are estimated and not derived from direct experimental measurement for this specific compound.

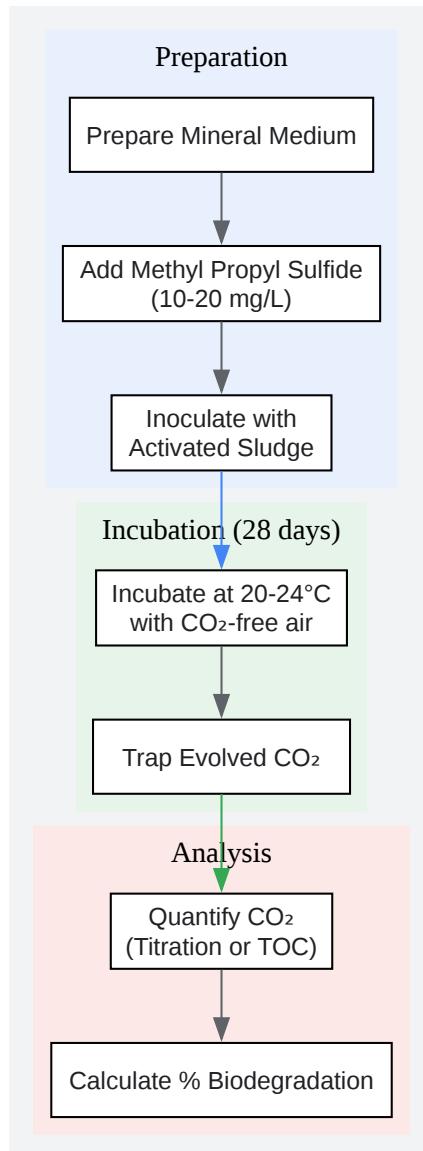
Table 2: Degradation of **Methyl Propyl Sulfide**

Parameter	Medium	Value	Method	Source
Ready Biodegradability	Aerobic Aqueous	Predicted: YES	EPI Suite™ (BIOWIN)	[7]
Atmospheric Oxidation Half-life	Air	0.820 Days	EPI Suite™ (AOPWIN)	[7]
Hydrolysis	Water	Not expected to be significant	Chemical Structure	[7]

Table 3: Transport and Bioaccumulation of **Methyl Propyl Sulfide**

Parameter	Value	Method	Source
Soil Adsorption Coefficient (log Koc)	1.649 - 1.858	EPI Suite™ (KOCWIN)	[7]
Bioconcentration Factor (BCF)	8.002 - 8.346 L/kg wet-wt	EPI Suite™ (BCFBAF)	[7]

Experimental Protocols


Detailed experimental investigation is necessary to definitively determine the environmental fate of **methyl propyl sulfide**. The following sections describe the standard methodologies based on OECD guidelines.

Ready Biodegradability (OECD 301)

The objective of this test is to determine if **methyl propyl sulfide** is readily biodegradable under aerobic conditions.[\[8\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Several methods exist within this guideline, such as the CO₂ Evolution Test (OECD 301B).[\[16\]](#)

- Principle: A solution of **methyl propyl sulfide** in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period.
- Procedure:
 - Prepare a mineral medium containing essential salts.
 - Add the test substance (**methyl propyl sulfide**) as the sole source of organic carbon at a concentration of 10-20 mg/L.
 - Inoculate with a small volume of activated sludge from a wastewater treatment plant.
 - Incubate the test vessels at 20-24°C with continuous aeration with CO₂-free air.
 - Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantify by titration or with a total organic carbon (TOC) analyzer.

- Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
- Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a degradation level of >60% ThCO₂ within a 10-day window during the 28-day test.

[Click to download full resolution via product page](#)

General experimental workflow for OECD 301B Ready Biodegradability Test.

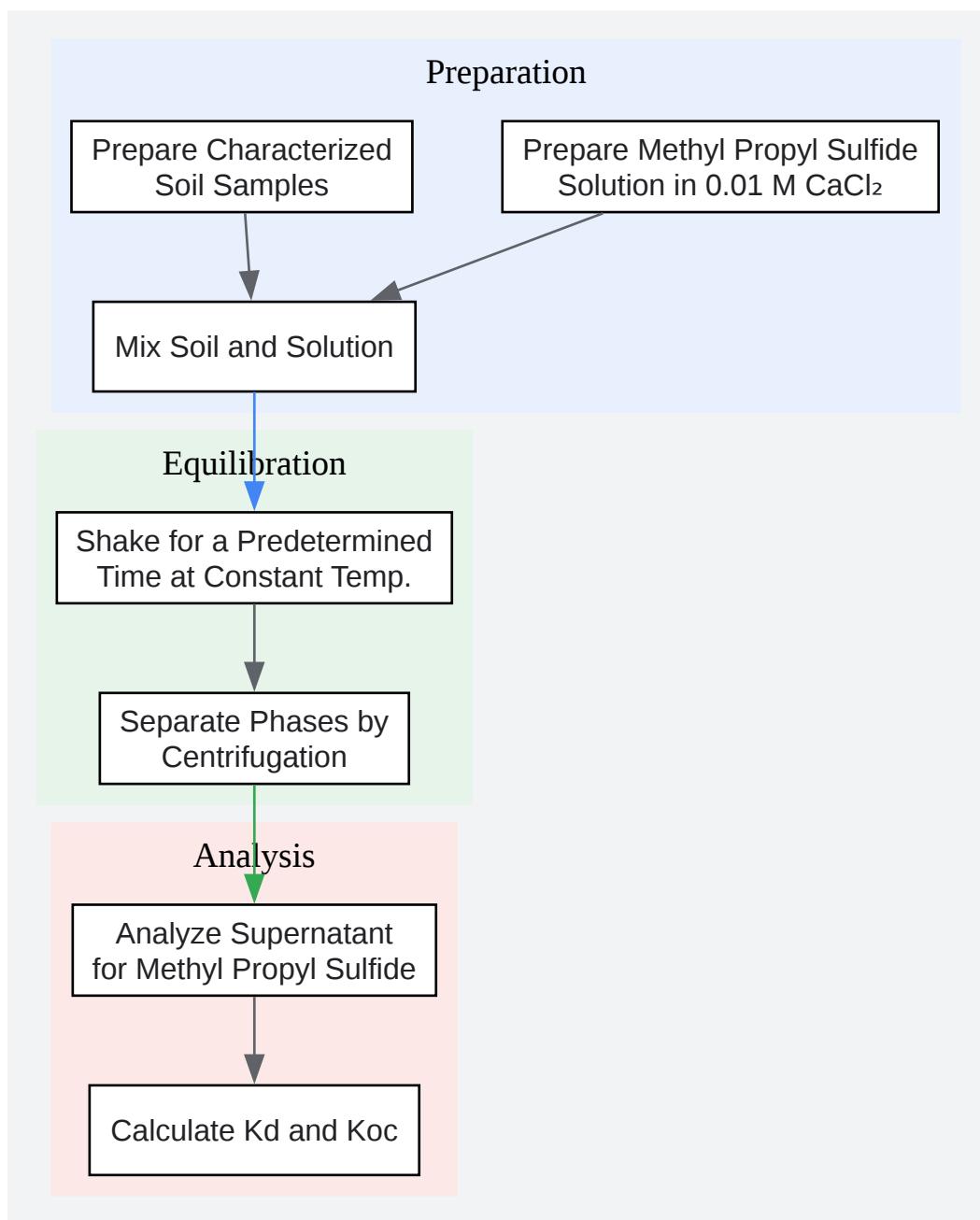
Phototransformation in Water (OECD 316)

This tiered approach determines the rate of direct photolysis of a chemical in water.[\[11\]](#)[\[12\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of degradation.
- Procedure:
 - Tier 1 (Screening): Estimate the maximum possible direct photolysis rate based on the UV-Vis absorption spectrum of **methyl propyl sulfide** and solar irradiance data. If significant degradation is predicted, proceed to Tier 2.
 - Tier 2 (Experimental):
 - Prepare a sterile, buffered aqueous solution of **methyl propyl sulfide**.
 - Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
 - Maintain a constant temperature.
 - Run parallel dark controls to account for non-photolytic degradation.
 - Take samples at various time points and analyze for the concentration of **methyl propyl sulfide**.
- Data Analysis: The photolysis rate constant is determined by plotting the natural logarithm of the concentration versus time. The half-life is then calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a tiered method to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[22\]](#)


- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is measured over time.
- Procedure:
 - Tier 1 (Preliminary Test): Conduct the test at 50°C for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
 - Tier 2 (Main Test): If significant degradation occurs in Tier 1, conduct the test at a lower, environmentally relevant temperature (e.g., 25°C) at the pH(s) where degradation was observed.
 - Prepare sterile buffer solutions and add the test substance.
 - Incubate the solutions in the dark at a constant temperature.
 - Analyze samples at appropriate time intervals for the concentration of the parent compound and, if necessary, identify major hydrolysis products.
- Data Analysis: The hydrolysis rate constant (k) and the half-life ($t_{1/2}$) are determined for each pH value, assuming pseudo-first-order kinetics.

Soil Adsorption/Desorption (OECD 106)

This method determines the adsorption and desorption potential of a chemical in soil using a batch equilibrium method.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance in the aqueous phase is measured after equilibrium is reached, and the amount adsorbed to the soil is calculated by difference.
- Procedure:
 - Select a range of characterized soils (at least five for a full study) with varying organic carbon content, clay content, and pH.
 - Prepare a solution of the test substance in 0.01 M CaCl_2 .

- Add the solution to the soil samples in centrifuge tubes.
- Equilibrate the soil-solution mixtures by shaking for a predetermined time at a constant temperature.
- Separate the phases by centrifugation.
- Analyze the concentration of the test substance in the supernatant.
- For desorption, replace a portion of the supernatant with fresh 0.01 M CaCl_2 solution and re-equilibrate.
- Data Analysis: The adsorption coefficient (K_d) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The K_{oc} is then calculated by normalizing K_d to the organic carbon content of the soil. Freundlich or Langmuir isotherms can be used to describe the adsorption behavior over a range of concentrations.

[Click to download full resolution via product page](#)

General experimental workflow for OECD 106 Soil Adsorption/Desorption Test.

Bioaccumulation in Fish (OECD 305)

This guideline describes a procedure for determining the bioconcentration of a chemical in fish.

[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Principle: Fish are exposed to the test substance in water at a constant concentration for a period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue is measured at intervals during both phases.
- Procedure:
 - Uptake Phase: Expose fish (e.g., zebrafish or rainbow trout) to a constant, sublethal concentration of **methyl propyl sulfide** in a flow-through system for a defined period (e.g., 28 days).
 - Sample fish at several time points during the uptake phase.
 - Depuration Phase: Transfer the remaining fish to a clean, flowing water system without the test substance.
 - Sample fish at several time points during the depuration phase.
 - Analyze the fish tissue samples for the concentration of **methyl propyl sulfide**.
- Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Conclusion

Based on its physicochemical properties and model-based estimations, **methyl propyl sulfide** is expected to be a relatively non-persistent compound in the environment. Its primary removal mechanisms are likely to be volatilization to the atmosphere followed by rapid photodegradation, and biodegradation in soil and water. It is predicted to have low to moderate mobility in soil and a low potential for bioaccumulation. While this guide provides a thorough overview based on available information and standard testing protocols, experimental verification of these environmental fate parameters is essential for a definitive risk assessment. The detailed methodologies presented here, based on OECD guidelines, provide a robust framework for conducting such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3877-15-4: Methyl propyl sulfide | CymitQuimica [cymitquimica.com]
- 5. methyl propyl sulfide, 3877-15-4 [thegoodsentscompany.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. EPI System Information for methyl propyl sulfide 3877-15-4 [thegoodsentscompany.com]
- 8. oecd.org [oecd.org]
- 9. youtube.com [youtube.com]
- 10. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
- 11. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]
- 22. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 23. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 24. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 25. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 31. shop.fera.co.uk [shop.fera.co.uk]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
- To cite this document: BenchChem. [The Environmental Fate of Methyl Propyl Sulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198286#environmental-fate-of-methyl-propyl-sulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com